tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is known for its unique structure, which includes a cyclobutyl ring and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl chloroformate with 1-(1-(hydroxymethyl)cyclobutyl)ethylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
Uniqueness
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)carbamate is unique due to its specific combination of a cyclobutyl ring and a tert-butyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its stability and reactivity are influenced by the steric and electronic effects of the tert-butyl group, which can be advantageous in certain synthetic and biological contexts.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-9(12(8-14)6-5-7-12)13-10(15)16-11(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
CYLZETFHVROFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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